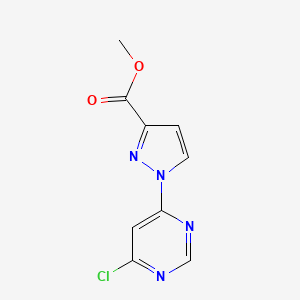![molecular formula C22H20N6O4 B2891471 ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate CAS No. 893935-10-9](/img/structure/B2891471.png)
ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 4-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate” is a complex organic compound. It contains a triazolopyrimidine core, which is a structure found in many biologically active compounds . Triazolopyrimidines are widely used in the design of anticancer agents .
Synthesis Analysis
The synthesis of similar compounds involves the use of a molecular hybridization strategy . This strategy involves designing and synthesizing a series of triazolopyrimidine derivatives . In one study, a series of analogues were synthesized to investigate the role of the substituents around the triazolopyrimidine core . Two analogues having the ethyl carboxylate moiety at the C-2 position of the triazolopyrimidine were prepared in good yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolopyrimidine core. Triazolopyrimidines are five-membered rings containing three nitrogen atoms . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis
Triazolopyrimidines are susceptible to nucleophiles due to the π-deficiency of the ring carbon atoms, which are attached to two electronegative nitrogen atoms .Aplicaciones Científicas De Investigación
Molecular Docking and Spectral Analysis
A study by Sert et al. (2020) focused on the compound ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, a related compound, to conduct spectral, DFT/B3LYP, and molecular docking analyses. The research synthesized and characterized the compound using FT-IR, 1H and 13C NMR, UV–Vis, and single crystal x-ray diffraction. Theoretical calculations were performed, including optimized structure analysis, Hirshfeld surface analysis, HOMO-LUMO analysis, UV–Vis parameters, MEP, NLO properties, and a molecular docking analysis against the c-MET protein (PDB ID: 5EOB). The study indicated the molecule could be a promising inhibitor for cancer treatment due to its binding energy and adherence to the protein's active sites (Sert et al., 2020).
Synthesis of Heterocyclic Compounds
Research by Kanno et al. (1991) described a method for synthesizing 2, 3-(ring fused)-5-(5-tetrazolyl)-4H-pyrimidin-4-one derivatives from ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate (DMTE) and amino-heterocycles. The synthesis process involved creating innovative heterocyclic structures that could have applications in various fields, including pharmaceuticals and materials science (Kanno et al., 1991).
Another study by Fadda et al. (2017) utilized new 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, such as pyrrole, pyridine, and coumarin derivatives. The compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, demonstrating the potential for agricultural applications (Fadda et al., 2017).
Synthesis in Supercritical Carbon Dioxide
Baklykov et al. (2019) reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, using supercritical carbon dioxide. This environmentally friendly solvent-free method offers an alternative to traditional organic synthesis techniques, highlighting the application of ethyl derivatives in developing pharmaceutical compounds (Baklykov et al., 2019).
Mecanismo De Acción
Target of Action
It is known that triazole compounds, which this molecule is a part of, have been used in various biological applications such as antifungal, antiviral, and anticancer treatments
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Triazole compounds are known for their ability to mimic amide bonds, which allows them to interact with a variety of biological targets . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the biological activities associated with triazole compounds, it is likely that this compound may affect pathways related to fungal, viral, and cancer cell proliferation .
Result of Action
Given the biological activities associated with triazole compounds, it is likely that this compound may have antifungal, antiviral, and anticancer effects .
Action Environment
It is known that 1,2,3-triazoles have strong stability for thermal and acid conditions . This suggests that this compound may also have similar stability characteristics.
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[[2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4/c1-3-32-22(31)15-7-9-16(10-8-15)24-18(29)12-27-13-23-20-19(21(27)30)25-26-28(20)17-6-4-5-14(2)11-17/h4-11,13H,3,12H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWGCMJCEZFCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2891389.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-4-fluorobenzamide](/img/structure/B2891393.png)
![5-Chloro-3-[2-(trimethylsilyl)ethynyl]pyridin-2-ol](/img/structure/B2891394.png)




![2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2891403.png)

![1-(2-fluorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2891406.png)
![Ethyl 3-{[(cyclohexylamino)carbonyl]amino}-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B2891407.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2891408.png)
![11-(2,3-dimethylphenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2891411.png)